molecular formula C4H12N2 B3053815 Butane-2,3-diamine CAS No. 563-86-0

Butane-2,3-diamine

Cat. No.: B3053815
CAS No.: 563-86-0
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-UHFFFAOYSA-N
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Description

Butane-2,3-diamine, also known as 2,3-butanediamine, is an organic compound with the chemical formula CH₃CH(NH₂)CH(NH₂)CH₃. It is a diamine, meaning it contains two amine groups. This compound exists in three stereoisomeric forms: meso and a pair of enantiomers. This compound is a colorless oil with a boiling point ranging from 44-60°C, depending on the isomer .

Chemical Reactions Analysis

Butane-2,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various metal salts for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butane-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane-2,3-diamine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These interactions can influence the stereochemistry and reactivity of the metal centers . In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Butane-2,3-diamine can be compared with other diamines such as:

This compound is unique due to its specific stereoisomeric forms and its ability to form stable complexes with transition metals, which makes it valuable in both research and industrial applications.

Properties

IUPAC Name

butane-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWVXCQZPNWFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903769
Record name 2,3-Butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-86-0
Record name 2,3-Butanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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